N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide
Description
N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide is a bis-thiazole derivative featuring two thiazole rings bridged by an acetamide group and substituted with a 4-aminophenyl moiety. The hydrobromide salt enhances its solubility and stability for pharmacological applications. This compound is synthesized via multi-step reactions involving nitrile intermediates, coupling reagents, and hydrobromic acid for salt formation .
Properties
IUPAC Name |
N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2.BrH/c1-8-13(23-15(17-8)18-9(2)21)12-7-22-14(20-12)19-11-5-3-10(16)4-6-11;/h3-7H,16H2,1-2H3,(H,19,20)(H,17,18,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDVWQVTIGIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=C(C=C3)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide, commonly referred to as compound 472979-27-4, is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 426.35 g/mol. The structure features two thiazole rings and an acetamide group, which are crucial for its biological activity.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- K562 (chronic myelogenous leukemia)
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, one study reported an IC50 value of approximately 20 µM against MCF-7 cells, suggesting potent activity compared to standard chemotherapeutic agents .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <31.25 µg/ml |
| Staphylococcus aureus | 62.5 µg/ml |
| Candida albicans | 31.25 µg/ml |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Compounds in the thiazole family are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, although further research is needed to elucidate the specific pathways involved .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : It has been shown to inhibit glycogen synthase kinase 3 beta (GSK3β), which plays a critical role in cell signaling pathways involved in cancer progression.
- DNA Interaction : The thiazole moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes in rapidly dividing cells .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study evaluated the cytotoxicity of the compound on different cancer cell lines and found significant dose-dependent responses with enhanced efficacy in combination with other chemotherapeutics.
- Antimicrobial Testing : Another study focused on its antimicrobial properties against resistant strains of bacteria and fungi, demonstrating superior activity compared to existing antibiotics.
Scientific Research Applications
Molecular Structure and Characteristics
The compound features:
- Two thiazole rings : These five-membered heterocyclic compounds contribute to its biological activity.
- Acetamide functional group : Enhances the compound's solubility and interaction with biological targets.
- Aromatic amine : The presence of a phenyl group is known to enhance biological activity, making it a subject of interest in drug development.
The molecular formula is , with a molecular weight of approximately 426.35 g/mol.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide has shown promising results against various bacterial strains. Its unique structure allows for enhanced interaction with microbial targets, potentially leading to effective treatments for infections .
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Similar thiazole derivatives have been studied for their efficacy against various cancer cell lines, including breast and prostate cancer. Preliminary studies indicate that modifications to the thiazole structure can enhance cytotoxic effects against cancer cells .
Anticonvulsant Activity
Thiazole-containing compounds have been evaluated for anticonvulsant properties. Some derivatives have demonstrated effectiveness in animal models, suggesting that this compound could be explored further in this domain .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions that allow for the modification of functional groups. Researchers are exploring various synthetic routes to optimize yield and enhance biological activity through structural modifications.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-thiazole derivatives | Contains thiazole ring | Antimicrobial |
| 4-Aminophenyl derivatives | Phenyl group present | Anticancer |
| Thiazolidinones | Different ring structure | Antidiabetic |
This comparison illustrates that while these compounds may share certain features, the specific arrangement and combination of functional groups in N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-y}-4-methyl-1,3-thiazol-2-y)acetamide hydrobromide contribute to its distinct biological profile and potential applications.
Case Studies and Research Insights
Several studies have documented the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant bacterial strains .
- Anticancer Activity : Research involving thiazole-pyridine hybrids showed enhanced cytotoxicity against MCF7 breast cancer cells compared to traditional chemotherapeutics like 5-fluorouracil .
- Anticonvulsant Properties : In animal models, certain thiazole analogs provided significant protection against seizures, indicating potential for further development as anticonvulsant agents .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Thiazole Cores
(a) N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide
- Structural Features : Contains a thiazole ring substituted with a 4-methoxyphenyl group and a hydrobromide salt.
- Pharmacological Activity : Exhibits cardioprotective effects superior to reference drugs Levocarnitine and Mildronate in reducing hypoxia-induced smooth muscle contraction .
- Comparison : Unlike the target compound, this analogue lacks the bis-thiazole scaffold but shares the hydrobromide salt, which may enhance bioavailability.
(b) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structural Features : A thiazole ring with a chloro substituent and a benzamide group.
- Pharmacological Activity : Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical in anaerobic metabolism .
- Comparison : The acetamide group in the target compound may offer different hydrogen-bonding interactions compared to the benzamide moiety, influencing enzyme inhibition profiles.
(c) N-(4-Substituted benzyl)-2-amino-4-aryl-1,3-thiazoles
- Structural Features : Thiazole cores with aryl and benzyl substituents.
- Pharmacological Activity : Demonstrated antioxidant properties in free radical scavenging assays .
- Comparison : The absence of a bis-thiazole system in these compounds limits their structural similarity but highlights the role of thiazole rings in redox activity.
Bis-Thiazole Derivatives
(a) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
